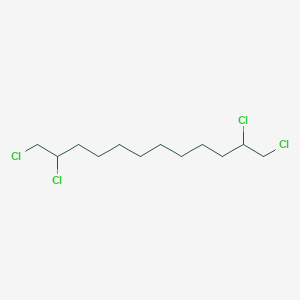

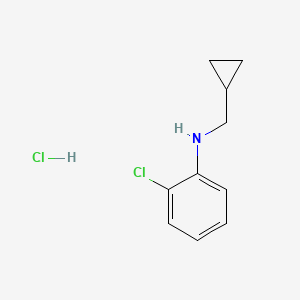

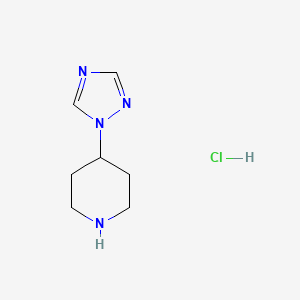

![molecular formula C40H75NNaO10P B1504372 16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[fosfo-L-serina] (sal de sodio), cloroformo CAS No. 327178-96-1](/img/structure/B1504372.png)

16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[fosfo-L-serina] (sal de sodio), cloroformo

Descripción general

Descripción

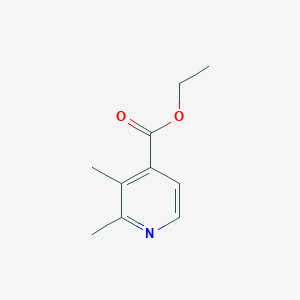

“16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform” is a deuterated phosphatidylserine (PS). Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position .

Synthesis Analysis

The synthesis of this compound involves the exchange of deuteriums on the alpha carbon to the carbonyl, i.e., C2 position . This results in a mixture of compounds that are fully deuterated and partially deuterated at that position .Molecular Structure Analysis

The molecular formula of this compound is C40H44NO10PNaD31 . It has a formula weight of 815.179 and an exact mass of 814.697 .Physical And Chemical Properties Analysis

This compound is hygroscopic and light sensitive .Aplicaciones Científicas De Investigación

Estudios de Señalización Celular

PS deuterado puede ayudar a investigar eventos de señalización intracelular, ya que puede usarse con sondas codificadas genéticamente que detectan PS .

Aplicaciones Industriales

En las industrias alimentaria, farmacéutica y química, PS se utiliza para diversas aplicaciones. PS deuterado podría utilizarse en estas industrias para un control de procesos o desarrollo de productos más precisos .

Safety and Hazards

Mecanismo De Acción

Target of Action

As a phospholipid, it likely interacts with cell membranes and may influence membrane fluidity and function .

Mode of Action

The compound is a deuterated phospholipid, which means it contains deuterium atoms instead of hydrogen. Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position . This could potentially influence its interactions with its targets.

Biochemical Pathways

Phospholipids play a crucial role in the structure and function of cell membranes, and alterations in their composition can affect numerous cellular processes .

Pharmacokinetics

As a phospholipid, it is likely to be absorbed and distributed within the body’s tissues, metabolized by enzymatic processes, and excreted via the liver and kidneys .

Result of Action

Changes in phospholipid composition can influence cell membrane function, intracellular signaling, and other cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKXRYGZHMUSU-XETPNRLVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677041 | |

| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327178-96-1 | |

| Record name | Sodium (2S,8R,18Z)-2-azaniumyl-8-{[(~2~H_31_)hexadecanoyloxy]methyl}-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphaheptacos-18-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.